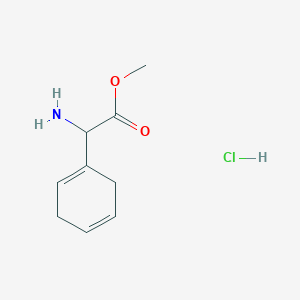
Methyl 2-amino-2-cyclohexa-1,4-dien-1-ylacetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including cephradine, a first-generation cephalosporin antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often involving the reaction of (R)-methyl 2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing waste and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the construction of various chemical compounds.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions. Its role as an intermediate in the synthesis of antibiotics also highlights its importance in microbiological studies.
Medicine: The compound's involvement in the production of cephradine underscores its significance in the pharmaceutical industry. Cephradine is used to treat bacterial infections, and the synthesis of this antibiotic relies on the availability of (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride.
Industry: In industrial applications, this compound is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in large-scale chemical processes.
Mechanism of Action
The mechanism by which (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride exerts its effects depends on its specific application. In the case of cephradine synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the active antibiotic. The molecular targets and pathways involved in these transformations are critical to the compound's effectiveness in treating bacterial infections.
Comparison with Similar Compounds
Cephradine: A first-generation cephalosporin antibiotic with a similar structure.
Cyclohexadiene derivatives: Other compounds containing the cyclohexa-1,4-dien-1-yl group.
Uniqueness: (R)-Methyl 2-Amino-2-(cyclohexa-1,4-dien-1-yl)acetate Hydrochloride is unique in its specific stereochemistry and its role as an intermediate in the synthesis of cephradine. Its reactivity and versatility set it apart from other similar compounds, making it a valuable asset in various scientific and industrial applications.
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
methyl 2-amino-2-cyclohexa-1,4-dien-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-3,6,8H,4-5,10H2,1H3;1H |
InChI Key |
GHXDSALUKAFLCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CCC=CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















